N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide
Description
Properties
Molecular Formula |
C10H4Cl4N6O2 |
|---|---|
Molecular Weight |
382.0 g/mol |
IUPAC Name |
N',N'-bis(4,6-dichloropyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C10H4Cl4N6O2/c11-5-3(6(12)17-1-16-5)20(10(22)9(15)21)4-7(13)18-2-19-8(4)14/h1-2H,(H2,15,21) |
InChI Key |
OKXWHFHFKYPFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of 4,6-dichloropyrimidine can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including lung cancer. The ability of these compounds to block EGFR suggests their use in targeted cancer therapies .
Antiviral Properties
The compound has also been explored for its antiviral properties. It serves as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial for developing treatments against viral infections. This application is particularly relevant in the context of emerging viral threats and the need for effective antiviral drugs .
Inhibition of Enzymatic Activity
this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of mutant isocitrate dehydrogenase (IDH1), which is associated with certain types of cancer. This inhibition can disrupt cancer cell metabolism and promote apoptosis .
Agricultural Science
Herbicide Development
The compound's structural characteristics make it a candidate for developing novel herbicides. Its ability to interact with biological systems allows for the design of selective herbicides that target specific plant pathways without harming crops . Research into pyrimidine derivatives has shown promise in creating effective herbicides that can manage weed resistance.
Pesticidal Applications
Beyond herbicides, this compound may also have applications as a pesticide. Its reactivity and ability to penetrate biological membranes suggest potential effectiveness against various pests and pathogens affecting crops .
Materials Science
Coordination Chemistry
this compound exhibits significant coordination chemistry with metal ions. This property is valuable for synthesizing metal complexes that can be used in catalysis and materials development. The formation of stable complexes enhances the compound's utility in creating new materials with desirable properties.
Polymer Chemistry
The compound can serve as an important intermediate in organic synthesis, particularly in polymer chemistry. Its unique functional groups allow it to participate in polymerization reactions, leading to the development of new polymeric materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
N1,N2-Bis(2-nitrophenyl)oxalamide (Compound 3)
- Structural Features : Contains nitro groups at the ortho positions of phenyl rings, promoting three-centered hydrogen bonds (THBs) .
- Thermodynamic Properties :
Ethyl N-Phenyloxalamate (Compound 2)
- Structural Features : Lacks intramolecular HB with the o-carbonyl moiety due to ester substitution .
- Thermodynamic Properties :
- Key Difference : The absence of amide groups in ethyl N-phenyloxalamate reduces HB capacity compared to N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide, which retains full amide functionality for robust HB networks.
N1,N2-Bis(2-benzoylphenyl)oxalamide
- Structural Features : Benzoyl groups induce steric effects, disrupting planar conformations and weakening HB cooperativity .
- Thermal Stability : Lower melting points (~180°C) compared to dichloropyrimidinyl analogs due to reduced HB strength.
- Key Difference : The rigid pyrimidinyl rings in the target compound may enforce a planar conformation, optimizing HB geometry and thermal resilience.
Hydrogen Bonding and Thermodynamic Analysis
Table 1. Thermodynamic and HB Properties of Oxalamide Derivatives
| Compound | ΔH° (kJ/mol) | ΔS° (J/(mol·K)) | HB Type | Melting Point (°C) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Predicted THB | >250 (estimated) |
| N1,N2-Bis(2-nitrophenyl)oxalamide | +18.5 | +62 | Three-centered HB | 210–215 |
| Ethyl N-phenyloxalamate | +15.2 | +55 | Non-cooperative HB | 160–165 |
| N1,N2-Bis(2-benzoylphenyl)oxalamide | +20.1 | +68 | Weak THB | 180–185 |
Notes:
Biological Activity
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its oxalamide functional group and two 4,6-dichloropyrimidine moieties. The molecular formula is , with a molecular weight of approximately 360.12 g/mol.
Synthesis
The synthesis typically involves the reaction of 4,6-dichloropyrimidine derivatives with oxalic acid derivatives under controlled conditions. The reaction can be optimized by adjusting the temperature and solvent to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or oxidative pathways.
- DNA Interaction : Preliminary molecular docking studies suggest that it can bind to DNA, potentially interfering with replication processes in pathogenic organisms.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria. The researchers noted that modifications to the pyrimidine ring could enhance activity further.
- Antioxidant Properties : Another investigation focused on the antioxidant potential of related oxalamides demonstrated that structural variations significantly influence radical scavenging abilities. This study suggests pathways for optimizing this compound for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide, and how can its purity be validated?
- Answer : The compound can be synthesized via condensation reactions between oxalyl chloride and substituted pyrimidine amines. For example, oxalamide derivatives are often prepared by reacting oxalyl chloride with amine precursors in anhydrous tetrahydrofuran (THF) under inert atmospheres, followed by purification via recrystallization . Purity validation requires multi-technique characterization:
- FT-IR : Confirm presence of oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- NMR (¹H/¹³C) : Identify aromatic protons (4,6-dichloropyrimidinyl groups) and oxalamide methylene/methine protons.
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl).
- X-ray Crystallography (if crystalline): Resolve planar conformation of the oxalamide core and hydrogen-bonding motifs .
Q. How do hydrogen-bonding interactions influence the structural stability of this compound?
- Answer : The oxalamide motif forms two intermolecular hydrogen bonds (N-H···O=C), promoting a planar trans-zigzag conformation. This stabilizes β-sheet-like assemblies, as confirmed by X-ray diffraction and solid-state NMR. The 4,6-dichloropyrimidinyl groups may further enhance rigidity via steric hindrance or electronic effects, reducing rotational freedom .
Advanced Research Questions
Q. How can the electronic effects of 4,6-dichloropyrimidinyl substituents impact tautomeric equilibria or reactivity in coordination chemistry?
- Answer : The electron-withdrawing Cl groups on pyrimidine can polarize adjacent N-H bonds, stabilizing specific tautomers. For example, in corroles with similar substituents, electronic effects dominate over steric factors, causing split Soret bands (e.g., 907 cm⁻¹ separation) due to NH tautomerism. Spectroscopic monitoring (UV-vis, fluorescence) in solvents like ethanol at varying temperatures (4.2–332 K) can resolve tautomer populations .
Q. What experimental strategies optimize the use of this compound as a nucleating agent in biodegradable polymers like poly(lactide) (PLA)?
- Answer : Key factors include:
- Spacer Length : Adjust aliphatic spacers between oxalamide groups (e.g., –(CH₂)ₙ–) to balance miscibility with PLA and nucleation efficiency. Longer spacers (n=8–12) enhance polymer chain mobility, accelerating crystallization .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to measure crystallization half-time (t₁/₂) and nucleation density. Optimal loading (0.5–2 wt%) reduces t₁/₂ by >50% in PLA .
- Morphology : Atomic force microscopy (AFM) or polarized optical microscopy (POM) can visualize spherulite size reduction due to heterogeneous nucleation .
Q. How can conflicting data on hydrogen-bonding stability in oxalamide derivatives be resolved?
- Answer : Contradictions often arise from solvent polarity, temperature, or substituent electronic effects. For example:
- Solvent Screening : Compare hydrogen-bond strength (via FT-IR peak shifts) in polar (DMSO) vs. nonpolar (toluene) solvents.
- Temperature-Dependent Studies : Use variable-temperature NMR to monitor conformational changes.
- Computational Modeling : Density functional theory (DFT) can predict H-bond energies and tautomer preferences .
Q. What role does this compound play in supramolecular assemblies, and how can its self-complementary motifs be exploited?
- Answer : The oxalamide core enables dimerization via reciprocal N-H···O=C bonds, forming β-sheet-like frameworks. In resorcinarene tetrabenzoxazines, oxalamides drive self-included dimers, confirmed by single-crystal XRD and mass spectrometry. Applications include drug delivery (controlled release via pH-responsive H-bond disruption) or templated nanomaterials .
Methodological Considerations
Q. How to analyze the thermal decomposition profile and stability of this compound under processing conditions?
- Answer : Perform thermogravimetric analysis (TGA) in nitrogen/air (heating rate: 10°C/min). Oxalamides typically degrade above 250°C, with mass loss correlating to chlorine release (detected via evolved gas analysis). Compare with differential thermal analysis (DTA) to identify exothermic decomposition peaks .
Q. What spectroscopic techniques best resolve electronic transitions in the dichloropyrimidinyl-oxalamide system?
- Answer :
- UV-vis Absorption : Detect π→π* transitions in pyrimidine (λmax ~250–300 nm) and n→π* in oxalamide (~210 nm).
- Fluorescence Spectroscopy : Probe tautomer-specific emission (e.g., dual peaks at 415 nm and 428 nm in ethanol) .
- Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., tautomer interconversion) using femtosecond laser systems .
Data Contradiction Analysis
Q. Discrepancies in reported nucleation efficiency of oxalamides in PLA: How to reconcile?
- Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
